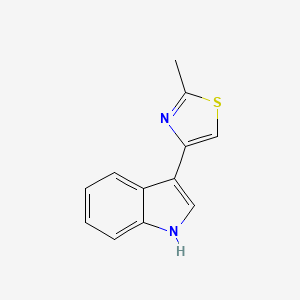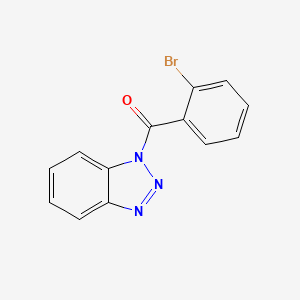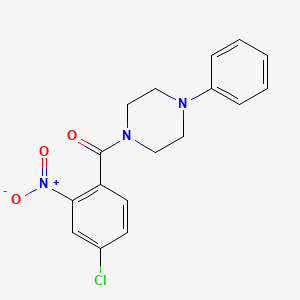![molecular formula C17H19NO5S B5862465 methyl (4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5862465.png)
methyl (4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenoxy)acetate, also known as MDSPA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MDSPA is a sulfonamide-based inhibitor that has been shown to have promising effects in various biological systems. In
Wirkmechanismus
Methyl (4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenoxy)acetate exerts its effects by binding to the active site of target enzymes, such as carbonic anhydrase IX, cyclooxygenase-2, and acetylcholinesterase. This compound forms a reversible complex with the enzyme, which inhibits its activity. The binding affinity of this compound to the enzyme can be modulated by modifying the structure of this compound or the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target enzyme and the biological system. In cancer cells, this compound has been found to reduce the expression of hypoxia-inducible factor-1α, which is involved in the adaptation of cancer cells to low oxygen conditions. In inflammatory cells, this compound has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. In the brain, this compound has been found to increase the levels of acetylcholine, which is involved in cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenoxy)acetate has several advantages for lab experiments, including its high potency, selectivity, and reversibility. This compound can be used to study the role of target enzymes in various biological systems, and to develop new therapeutic agents that target these enzymes. However, this compound also has limitations, such as its poor solubility in water and its potential toxicity at high concentrations. These limitations can be addressed by modifying the structure of this compound or by using alternative inhibitors.
Zukünftige Richtungen
There are several future directions for research on methyl (4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenoxy)acetate. One direction is to explore the potential applications of this compound in other biological systems, such as infectious diseases and metabolic disorders. Another direction is to develop new this compound derivatives that have improved pharmacokinetic and pharmacodynamic properties. A third direction is to use this compound as a tool to study the role of target enzymes in disease pathogenesis and drug development. Overall, this compound has the potential to be a valuable tool for scientific research and drug development.
Synthesemethoden
Methyl (4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenoxy)acetate can be synthesized using a two-step reaction process. The first step involves the reaction of 4-hydroxybenzoic acid with thionyl chloride to form 4-chlorobenzoic acid. The second step involves the reaction of 4-chlorobenzoic acid with 2,3-dimethylaniline and sodium hydride to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as reaction time, temperature, and reagent ratios.
Wissenschaftliche Forschungsanwendungen
Methyl (4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenoxy)acetate has been shown to have potential applications in various biological systems, including cancer, inflammation, and neurodegenerative diseases. This compound has been found to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. Inhibition of carbonic anhydrase IX has been shown to reduce tumor growth and metastasis. This compound has also been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators. In addition, this compound has been found to have neuroprotective effects by inhibiting the activity of acetylcholinesterase, which is involved in the degradation of acetylcholine in the brain.
Eigenschaften
IUPAC Name |
methyl 2-[4-[(2,3-dimethylphenyl)sulfamoyl]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-12-5-4-6-16(13(12)2)18-24(20,21)15-9-7-14(8-10-15)23-11-17(19)22-3/h4-10,18H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQHIRMXGSCDRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(2-furoyl)-1-piperazinyl]aniline](/img/structure/B5862382.png)

![1-({4-[(4-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5862395.png)
![2-{[4-(4-methoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5862405.png)


![N-(2,5-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5862433.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide](/img/structure/B5862446.png)
![N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5862448.png)
![2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5862453.png)

![2-(2-methylphenyl)-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5862466.png)
![1-[(2-phenylvinyl)sulfonyl]indoline](/img/structure/B5862472.png)